molecular formula C19H19F3N2O B5777850 [4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE

[4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE

Cat. No.: B5777850
M. Wt: 348.4 g/mol
InChI Key: WAWVWCYETCXZBU-UHFFFAOYSA-N
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Description

[4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its piperazine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on various molecular targets, including receptors and enzymes, to exert its effects.

Industry

In industry, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of [4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-METHOXYPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE: Similar structure but with a methoxy group instead of a methyl group.

    [4-(2-CHLOROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

[4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a trifluoromethyl group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c1-14-5-2-3-8-17(14)23-9-11-24(12-10-23)18(25)15-6-4-7-16(13-15)19(20,21)22/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWVWCYETCXZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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